Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is 257.12 g/mol .Scientific Research Applications
Versatile Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been highlighted as a versatile building block in medicinal chemistry. It can be used to prepare derivatives that are biologically relevant and integrated into molecules of medicinal interest (Ž. Jakopin, 2018).
Biological Activities : Compounds containing oxadiazole, similar to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, have been synthesized and shown to possess antimicrobial, antilipase, and antiurease activities. Some of these compounds have exhibited moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).
Antibacterial Properties : Another study synthesized N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, demonstrating moderate to significant antibacterial activity. This highlights the potential of oxadiazole derivatives in developing new antibacterial agents (H. Khalid et al., 2016).
Anti-proliferative Screening : Thiazole compounds, which are structurally similar to oxadiazoles, have been synthesized and tested for their anticancer activity. These compounds show promise in the treatment of breast cancer, as indicated by their effectiveness in in vitro studies (J. P. Sonar et al., 2020).
Synthesis and Characterization for Molecular Structures : Studies on the synthesis and characterization of oxadiazole derivatives also contribute to understanding their molecular structures, which is essential for their application in pharmaceuticals and other scientific fields (Y. Kara et al., 2021).
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated for their potential as anticancer agents, indicating the broad scope of oxadiazole derivatives in medicinal chemistry (A. Rehman et al., 2018).
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDPSXNIRALKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674747 | |
Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
861146-12-5 | |
Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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